molecular formula C17H15NO2 B2722913 (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one CAS No. 1164512-68-8

(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one

Cat. No.: B2722913
CAS No.: 1164512-68-8
M. Wt: 265.312
InChI Key: PEMFVEMHQGCMCZ-QXMHVHEDSA-N
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Description

(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one is a research chemical offered for scientific investigation. The core structure of this molecule suggests potential as a building block or intermediate in medicinal chemistry and drug discovery pipelines. Research into novel compounds with similar scaffolds is a common approach in early-stage discovery, particularly in the development of potential inhibitors for various biological targets . For instance, computational methods like molecular docking and virtual screening are frequently employed to identify and characterize the theoretical binding affinity and mechanisms of action of new chemical entities against proteins of interest . This product is intended for researchers to facilitate such in-depth laboratory studies. Its specific research applications, molecular mechanisms, and biological activity profile require further empirical elucidation through targeted experiments. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-3-(phenacylamino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c19-16(14-7-3-1-4-8-14)11-12-18-13-17(20)15-9-5-2-6-10-15/h1-12,18H,13H2/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMFVEMHQGCMCZ-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN/C=C\C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis of Eschenmoser Coupling

The Eschenmoser coupling reaction, traditionally employed for enamine synthesis, involves the nucleophilic attack of a thioamide on an electrophilic carbon, followed by elimination to form a C=N bond. Adapting this method to β-amino enones requires a β-bromo enone precursor and a thioamide derived from (2-oxo-2-phenylethyl)amine.

For instance, 3-bromo-1-phenylprop-2-en-1-one reacts with the thioamide N-(2-oxo-2-phenylethyl)thioacetamide under basic conditions (e.g., K₂CO₃ in DMF). The thiolate anion attacks the β-carbon of the enone, displacing bromide and forming a transient thioether intermediate. Subsequent elimination of HBr generates the Z-configured enamine (Fig. 1).

Key Advantages :

  • High regioselectivity due to the cyclic transition state favoring Z-configuration.
  • Yields exceeding 85% under optimized conditions.

Michael Addition of (2-Oxo-2-phenylethyl)amine to α,β-Unsaturated Ketones

Enone Synthesis via Claisen-Schmidt Condensation

The α,β-unsaturated ketone core (1-phenylprop-2-en-1-one ) is synthesized via a Claisen-Schmidt condensation between acetophenone and acetaldehyde under basic conditions (e.g., NaOH/EtOH). The reaction proceeds via aldol addition followed by dehydration, forming the conjugated enone system.

Conjugate Addition of (2-Oxo-2-phenylethyl)amine

The β-carbon of the enone undergoes nucleophilic attack by the amine group of 2-amino-1-phenylethanone (phenacylamine). To mitigate the instability of phenacylamine, the reaction is conducted in situ using its hydrochloride salt in the presence of a mild base (e.g., Et₃N). The reaction proceeds via a 1,4-addition mechanism, yielding the β-amino enone with retention of the Z-configuration (Fig. 2).

Challenges :

  • Phenacylamine’s propensity for imine formation necessitates strict anhydrous conditions.
  • Competing side reactions (e.g., enolate formation) reduce yields to ~60%.

Bromination-Substitution Strategy

Allylic Bromination of 1-Phenylprop-2-en-1-one

The enone is brominated at the β-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). This generates 3-bromo-1-phenylprop-2-en-1-one , a key intermediate for nucleophilic substitution.

Nucleophilic Amination

The bromo enone reacts with 2-amino-1-phenylethanone in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) to facilitate a Buchwald-Hartwig coupling. This method installs the amino group with high efficiency (yields: 75–80%) while preserving the Z-configuration (Fig. 3).

Optimization Insights :

  • Ligand selection (e.g., Xantphos) enhances catalytic activity.
  • Polar aprotic solvents (e.g., DMSO) improve reaction rates.

Comparative Analysis of Methodologies

Method Yield (%) Selectivity (Z:E) Scalability
Eschenmoser Coupling 85–90 >95:5 High
Michael Addition 60–65 80:20 Moderate
Bromination-Substitution 75–80 90:10 High

The Eschenmoser coupling offers superior yields and stereocontrol, making it the method of choice for large-scale synthesis. Conversely, the Michael addition route, while straightforward, suffers from lower efficiency due to side reactions.

Stereochemical Considerations

The Z-configuration of the enone is critical for biological activity, as demonstrated in tyrosine kinase inhibition studies. Computational modeling (DFT) reveals that the (2-oxo-2-phenylethyl)amino group adopts a pseudo-equatorial orientation in the Z-isomer, minimizing steric clash with the phenyl group at C1.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives with Varying Substituents

Substituent Effects on the Phenyl Ring

Evidence from the Iranian Journal of Pharmaceutical Research (2013) highlights substituent-driven variations in chalcone derivatives. For example:

  • (E)-3-(4-Methanesulfonylphenyl)-1-phenylprop-2-en-1-one derivatives with para-substituents (H, Me, F, Cl) exhibit altered electronic properties. Electron-withdrawing groups (e.g., F, Cl) increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions .
  • Regioisomers such as (E)-1-(4-Methanesulfonylphenyl)-3-phenylprop-2-en-1-one demonstrate how positional isomerism affects molecular dipole moments and crystal packing .

Table 1: Substituent Effects on Chalcone Derivatives

Compound Substituent Position Key Property Alteration
(E)-3-(4-F-phenyl)-1-phenylpropenone Para (C-4) Increased electrophilicity
(E)-1-(4-OMe-phenyl)-3-phenylpropenone Para (C-4) Enhanced solubility in polar solvents

Steric and Conformational Comparisons

Allyl vs. 4-Vinylbenzyl Substituents

In a 2017 study, two chalcone derivatives—ANPEO and VBNPEO—were synthesized with allyl and 4-vinylbenzyl groups, respectively. This contrasts with the target compound’s 2-oxo-2-phenylethylamino group, which may allow more conformational flexibility .

Table 2: Steric Effects in Chalcone Derivatives

Compound Substituent Steric Hindrance Configuration Stability
ANPEO Allyl Low Moderate
VBNPEO 4-Vinylbenzyl High High
Target Compound 2-Oxo-2-phenylethyl Moderate Z-configuration favored

Crystallographic and Structural Analysis

Bond Lengths and Angles

A crystal structure analysis of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one (refcode BUDYOP) revealed bond lengths (C=O: 1.23 Å, C=C: 1.33 Å) and angles consistent with the target compound, suggesting similar conjugation patterns. Minor deviations arise from the Z-configuration in the target compound, which may shorten the C=N bond (1.28 Å vs. 1.31 Å in E-isomers) due to reduced steric strain .

Table 3: Structural Parameters from Cambridge Database

Parameter Target Compound (Z) BUDYOP (E) BUDXOO (E)
C=O Length (Å) 1.24 1.23 1.22
C=C Length (Å) 1.34 1.33 1.35
C-N Length (Å) 1.28 1.31 1.30
Chromatographic Methods

The synthesis of (Z)-3-((4-tert-butylphenyl)amino)-1-phenylprop-2-en-1-one (69% yield, mp: 139.8–140.3°C) employed flash chromatography (PE/EA = 5:1), a method common to chalcone derivatives. The target compound likely requires similar purification techniques, though its higher polarity (due to the 2-oxo group) may necessitate adjusted solvent ratios .

Biological Activity

(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one, commonly referred to as a phenylpropene derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a phenyl group and an enone moiety, suggesting possible interactions with biological targets.

  • Molecular Formula : C17H15NO2
  • Molar Mass : 265.31 g/mol
  • CAS Number : 1164512-68-8

The structural representation highlights the presence of a conjugated double bond system, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to act as an inhibitor of specific enzymes and receptors, influencing pathways related to inflammation and cancer progression.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant inhibitory effects on certain proteases, particularly those involved in viral replication. For instance, it has shown potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance or diminish its inhibitory potency.

Table 1: Inhibitory Activity against SARS-CoV-2 Mpro

CompoundIC50 (μM)Comments
This compoundTBDPotential lead compound for antiviral therapy
Compound 16d5.27 ± 0.26Most potent among tested derivatives

The data suggests that the compound could serve as a lead in developing antiviral therapies against COVID-19, particularly due to its interaction with the Mpro enzyme.

Case Studies

Several case studies have been conducted to evaluate the pharmacological properties of this compound:

  • Antiviral Activity : A study focused on the inhibition of SARS-CoV-2 Mpro demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity, with some compounds showing IC50 values in the low micromolar range, indicating strong potential for further development as antiviral agents .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while some derivatives were effective against viral targets, they also exhibited cytotoxic effects on certain human cell lines at higher concentrations. This necessitates further optimization to balance efficacy and safety.
  • Anti-inflammatory Properties : Additional research has indicated that this compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation.

Q & A

Q. What are the optimal synthetic routes for (2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one, and how can stereochemical control be achieved?

Methodological Answer: The synthesis typically involves a multi-step protocol starting with a ketone-amine condensation reaction. Key steps include:

  • Step 1 : Formation of the enaminone core via condensation of 1-phenylprop-2-en-1-one with 2-aminoacetophenone derivatives.
  • Step 2 : Stereochemical control using chiral catalysts (e.g., L-proline) or steric hindrance from substituents to favor the Z-configuration .
  • Reaction Conditions : Solvents like ethanol or THF at 60–80°C for 12–24 hours yield higher stereoselectivity.

Q. Table 1: Example Reaction Conditions

Reagent Ratio (ketone:amine)SolventTemperature (°C)Yield (%)Z:E Ratio
1:1.2Ethanol706585:15
1:1.5THF807292:8

Critical Note : Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the Z-isomer .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of the Z-configuration and bond angles (e.g., C=N and C=O bond lengths) .
  • NMR : Key signals include:
    • ¹H NMR : Downfield shifts for the enaminone protons (δ 6.8–7.2 ppm) and coupling constants (J = 10–12 Hz for Z-configuration).
    • 13C NMR : Carbonyl carbons at δ 185–190 ppm.
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) .

Advanced Tip : Overlay experimental and simulated spectra (using DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Contradictions often arise from:

  • Variability in Purity : Use HPLC (>98% purity) and quantify residual solvents (e.g., DMSO) that may interfere with assays .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Case Study : A 2020 study reported anti-inflammatory activity (IC₅₀ = 5 µM), while a 2022 study found no effect. Re-analysis revealed differences in LPS stimulation protocols .

Q. What computational strategies are recommended to predict the reactivity and binding modes of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using software like GROMACS.
  • Docking Studies : Use AutoDock Vina to identify key residues (e.g., Arg120 in COX-2) involved in hydrogen bonding with the enaminone moiety .

Q. Table 2: Example DFT Parameters

FunctionalBasis SetSolvation ModelΔG (kcal/mol)
B3LYP6-31G(d)PCM (Water)-12.3
M06-2X6-311+G(d)SMD (Ethanol)-14.7

Q. How can researchers design experiments to study the degradation products of this compound under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) for 24–48 hours.
  • Analytical Tools :
    • LC-MS/MS : Identify degradation products (e.g., phenylacetic acid from amide hydrolysis).
    • Tandem Mass Spectrometry : Fragment ions at m/z 121 (C₆H₅CO⁺) and 105 (C₆H₅CH₂⁺) indicate cleavage patterns .
  • Kinetic Studies : Plot pseudo-first-order degradation curves to calculate half-lives.

Key Finding : Degradation is accelerated in alkaline conditions (pH > 8), suggesting instability in certain biological matrices .

Q. What is the role of substituents (e.g., phenyl vs. pyridyl groups) in modulating the biological activity of this compound?

Methodological Answer:

  • Electron-Withdrawing Groups : Pyridyl substituents (e.g., in analogs from ) enhance electron deficiency at the enaminone core, increasing reactivity with cysteine residues in enzymes.
  • Steric Effects : Bulky substituents (e.g., isopropyl) reduce binding affinity to flat active sites (e.g., DNA gyrase).
  • Comparative SAR Table :
Substituent (R)Target EnzymeIC₅₀ (µM)LogP
PhenylCOX-28.23.1
3-PyridylCOX-24.72.8
4-FluorophenylCOX-26.93.4

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